An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine: Chemical Properties and Applications
An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-1H-indazol-3-amine is a fluorinated heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, it is recognized as a "privileged structure," frequently utilized in the design of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position enhances the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it an attractive starting point for the synthesis of novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-fluoro-1H-indazol-3-amine, with a focus on its application in the development of targeted cancer therapies.
Core Chemical Properties
6-fluoro-1H-indazol-3-amine is typically supplied as a white to off-white solid and is stable under recommended storage conditions (cool, dry, inert atmosphere).[1] While extensive experimental data for this specific intermediate is not always publicly detailed, the following tables summarize its key identifiers and known physical and chemical characteristics.
Physical and Chemical Properties
This table summarizes the fundamental physical and chemical data for 6-fluoro-1H-indazol-3-amine.
| Property | Value | Reference(s) |
| CAS Number | 404827-75-4 | [1] |
| Molecular Formula | C₇H₆FN₃ | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not consistently available in public literature | - |
| Solubility | Generally soluble in organic solvents like DMSO and methanol; limited solubility in water is expected. | [2] |
| Stability | Stable under recommended storage conditions (0-8 °C, inert atmosphere). Incompatible with strong oxidizing agents. | [1] |
| Purity | Commercially available at ≥95% purity. | [1] |
Exemplary Spectroscopic Data
While specific experimental spectra for this intermediate are often proprietary, the following tables provide expected spectroscopic characteristics based on its structure and data from analogous compounds. These serve as a reference for researchers performing characterization.
Table 1.2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.5 - 12.5 | br s | 1H, Indazole N-H |
| ~7.5 - 7.6 | dd | 1H, Ar-H (H4) |
| ~7.1 - 7.2 | dd | 1H, Ar-H (H7) |
| ~6.7 - 6.8 | ddd | 1H, Ar-H (H5) |
| ~4.5 - 5.5 | br s | 2H, Amine -NH₂ |
Table 1.2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d) | C-F (C6) |
| ~145 | C-NH₂ (C3) |
| ~142 (d) | C7a |
| ~122 (d) | C4 |
| ~120 | C3a |
| ~108 (d) | C7 |
| ~95 (d) | C5 |
Table 1.2.3: Predicted Mass Spectrometry Data
| m/z Value | Ion Species |
| 152.06 | [M+H]⁺ (Calculated: 152.0619) |
| 151.05 | [M]⁺ (Calculated: 151.0546) |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and characterization of 6-fluoro-1H-indazol-3-amine.
Synthesis Protocol: Cyclization of 4-fluoro-2-nitrobenzonitrile
A prevalent method for the synthesis of 3-aminoindazoles involves the reductive cyclization of an ortho-nitrobenzonitrile precursor using a reducing agent like hydrazine.[3]
Reaction Scheme: 4-fluoro-2-nitrobenzonitrile + Hydrazine hydrate → 6-fluoro-1H-indazol-3-amine
Materials:
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4-fluoro-2-nitrobenzonitrile
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Hydrazine hydrate (80% in water)
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Ethanol (or another suitable alcohol solvent)
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Standard laboratory glassware for reflux
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-nitrobenzonitrile (1.0 equivalent) in ethanol (10-15 mL per gram of starting material).
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To the stirred solution, add hydrazine hydrate (3.0-5.0 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C for ethanol).
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Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
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If precipitation is slow, a small amount of cold water can be added to induce crystallization.
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Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol and then with water to remove excess hydrazine and salts.
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Dry the product under vacuum to yield 6-fluoro-1H-indazol-3-amine as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Protocol
Objective: To confirm the identity and purity of the synthesized 6-fluoro-1H-indazol-3-amine.
Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
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Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values (see Tables 1.2.1 and 1.2.2).
-
-
Mass Spectrometry (MS):
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Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it to the calculated value for [M+H]⁺ (see Table 1.2.3).
-
-
High-Performance Liquid Chromatography (HPLC):
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Develop a suitable method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).
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Inject a solution of the product and analyze the resulting chromatogram to assess its purity by measuring the peak area percentage.
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Mandatory Visualizations
Synthesis Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process described in Section 2.1.
Role in Kinase Inhibition: The FGFR Signaling Pathway
The 1H-indazole-3-amine scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers. The inhibitor functions by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by a 6-fluoro-1H-indazol-3-amine-based inhibitor.
Conclusion
6-fluoro-1H-indazol-3-amine is a compound of significant interest to the drug development community. Its fluorinated indazole core provides a robust platform for the synthesis of kinase inhibitors with desirable pharmacological profiles. The synthetic routes are well-established, allowing for accessible production for research purposes. As a key intermediate for potent inhibitors of signaling pathways, such as the FGFR cascade, it will continue to be a valuable tool in the development of next-generation targeted therapies for cancer and other proliferative diseases.
